molecular formula C7H4Cl2N2O B1430791 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190322-13-4

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B1430791
M. Wt: 203.02 g/mol
InChI Key: BVYWJVMTYRWFEK-UHFFFAOYSA-N
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Description

“4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound with the CAS Number: 5912-18-5 . It has a molecular weight of 187.03 and its IUPAC name is 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 187.02 g/mol . The topological polar surface area is 28.7 Ų , indicating the compound’s polarity. The compound’s complexity, as computed by Cactvs 3.4.8.18, is 153 .

Scientific Research Applications

Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

  • Summary of the application : This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have been synthesized using various strategies and approaches from 2017 to 2021 .
  • Methods of application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are considered .
  • Results or outcomes : The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

  • Summary of the application : This compound is used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives that have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported with potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .
  • Results or outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . Furthermore, 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4,6-dichloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYWJVMTYRWFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 3
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 4
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 5
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 6
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

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